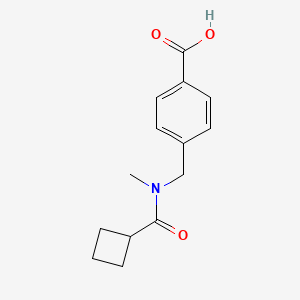

4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid

Overview

Description

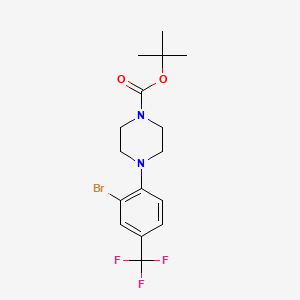

“4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid” is a chemical compound with a molecular weight of 247.29 . It is also known as MCBA.

Synthesis Analysis

The synthesis of benzamide derivatives, which are similar to the structure of “4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The InChI code for “4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid” is1S/C14H17NO3/c1-15(13(16)11-3-2-4-11)9-10-5-7-12(8-6-10)14(17)18/h5-8,11H,2-4,9H2,1H3,(H,17,18) . This indicates the molecular structure of the compound.

Scientific Research Applications

Catalytic and Biological Applications

- Organotin(IV) complexes derived from thioamide ligands, including those related to benzoic acid derivatives, were studied for their catalytic and biological activities. These compounds have shown influence on the peroxidation of linoleic acid by the enzyme lipoxygenase, indicating potential applications in biological systems and catalysis (Xanthopoulou et al., 2008).

Luminescent Coordination Polymers

- Zinc(II) coordination polymers, synthesized using carboxypropoxy)benzoic acid and N-containing ligands, demonstrated luminescence sensing properties. These findings suggest potential applications in detecting substances like picric acid through fluorescence quenching (Zheng et al., 2021).

Liquid Crystal Synthesis

- The synthesis of liquid crystal intermediates from benzoic acid derivatives highlights the significance of such compounds in developing materials with unique electro-optical properties. This research points toward applications in displays and optical devices (Qing, 2000).

Supramolecular Chemistry

- Studies on the assembly of non-mesomorphic compounds into supramolecular liquid crystals through hydrogen-bonding interactions underline the importance of benzoic acid derivatives in designing materials with tunable phase behaviors and properties (Naoum et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, benzoic acid, indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure . It’s important to handle “4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid” with care, using appropriate personal protective equipment.

properties

IUPAC Name |

4-[[cyclobutanecarbonyl(methyl)amino]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-15(13(16)11-3-2-4-11)9-10-5-7-12(8-6-10)14(17)18/h5-8,11H,2-4,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTABEVYZYTPBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)C(=O)O)C(=O)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((N-methylcyclobutanecarboxamido)methyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397997.png)